2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene derivatives with urea or thiourea under acidic conditions to form the thienopyrimidine core. The chloromethyl group can be introduced through chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a thienopyrimidine derivative with an amine group, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an antitubercular agent. Compounds in this family have shown significant activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies exploring its antimicrobial and anticancer properties.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in various biological assays.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in its role as an antitubercular agent, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share the same core structure but differ in their substituents, which can significantly alter their biological activities.
Pyrrolo[2,3-d]pyrimidin-4-amines: These are analogues with a pyrrole ring instead of a thiophene ring, showing different pharmacological profiles.
Uniqueness
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(chloromethyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c1-4-5(2)14-9-7(4)8(13)11-6(3-10)12-9/h3H2,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPFGYYJCYKRLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89567-05-5 | |
Record name | 2-(chloromethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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